N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry ADME Physicochemical Properties

This halogenated sulfonamide features a unique 1,3,5-substitution pattern (Br at C3, CF₃ at C5, N-benzyl) that creates a distinctive electronic and steric profile. With a calculated LogP of 5.42, it offers superior membrane permeability for cell-based assays. The bromine atom serves as a versatile handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid SAR exploration. Ideal for developing S100A2-p53 PPI inhibitors and novel agrochemicals. Available in ≥98% purity for demanding research applications.

Molecular Formula C14H11BrF3NO2S
Molecular Weight 394.21 g/mol
CAS No. 951885-22-6
Cat. No. B1294266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide
CAS951885-22-6
Molecular FormulaC14H11BrF3NO2S
Molecular Weight394.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
InChIKeyWZZMSPJCUFJYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-22-6) for Research & Development: A Procurement Guide


N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-22-6) is a halogenated aromatic sulfonamide with the molecular formula C14H11BrF3NO2S and a molecular weight of 394.21 g/mol . It features a benzenesulfonamide core substituted with a benzyl group at the nitrogen, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position . This specific substitution pattern distinguishes it from other benzenesulfonamide analogs and positions it as a versatile building block for pharmaceutical and agrochemical research [1].

Why N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide Cannot Be Replaced by Common Analogs


In sulfonamide-based research, even minor structural modifications can profoundly alter a compound's physicochemical properties, reactivity, and biological activity. The concurrent presence of the electron-withdrawing trifluoromethyl group and the bulky, halogenated bromine atom in a precise 1,3,5-relationship on the phenyl ring creates a unique steric and electronic environment [1]. This configuration is not found in commonly available analogs like N-Benzylbenzenesulfonamide (CAS 1576-37-0), which lacks both halogens, or 3-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 214210-15-8), which lacks the crucial N-benzyl group [2]. Furthermore, the compound's high LogP (5.4181), as derived from authoritative database calculations, indicates significantly greater lipophilicity compared to simpler sulfonamides, a critical parameter for applications in medicinal chemistry where membrane permeability is a key design consideration [3]. The evidence presented below quantifies these differences to guide precise scientific selection and procurement.

Quantitative Differentiation of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide (951885-22-6)


Enhanced Lipophilicity (LogP) Compared to Non-Halogenated Parent Scaffold

The presence of both bromo and trifluoromethyl substituents on the benzenesulfonamide core of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide results in a calculated LogP value of 5.4181 [1]. This is significantly higher than the LogP for the unsubstituted N-Benzylbenzenesulfonamide (CAS 1576-37-0), which is approximately 2.79 [2]. The increased lipophilicity indicates a higher propensity for partitioning into non-polar environments, which is often correlated with enhanced passive membrane permeability and increased volume of distribution in biological systems.

Medicinal Chemistry ADME Physicochemical Properties

Structural Confirmation of Unique Substitution Pattern by Spectroscopic Data

The specific 3-bromo-5-(trifluoromethyl) substitution pattern on the benzenesulfonamide core is unequivocally confirmed by its unique InChI Key, WZZMSPJCUFJYLO-UHFFFAOYSA-N , and canonical SMILES string, C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br [1]. This data differentiates it from isomers like 4-bromo-3-(trifluoromethyl)benzenesulfonamide [2]. The presence of these specific functional groups is also corroborated by the molecular mass of 394.21 g/mol . This level of structural detail is essential for ensuring the correct material is procured for structure-activity relationship (SAR) studies, where positional isomerism can drastically alter a compound's biological or chemical activity.

Analytical Chemistry Quality Control Structural Biology

Class-Level Reactivity Advantage in Cross-Coupling Chemistry

The bromo substituent on N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling further diversification of the sulfonamide scaffold [1]. In contrast, the close analog N-Benzyl-3-(trifluoromethyl)benzenesulfonamide (CAS 613657-89-9) lacks this halogen handle, making it unsuitable as a substrate for these powerful bond-forming reactions . This reactivity is a critical differentiator for chemists aiming to synthesize libraries of sulfonamide derivatives or introduce complex functionality late-stage in a synthetic sequence.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Potential for Enhanced Biological Activity via Halogen Bonding

The presence of both a bromine atom and a trifluoromethyl group can enhance target binding affinity through halogen bonding interactions. A study on GluN2A-selective NMDA receptor antagonists found that a 3-bromo derivative of a benzenesulfonamide scaffold (compound 5i) exhibited an IC50 of 204 nM, highlighting the activity-enhancing potential of a halogen at this position [1]. While this data is for a different sulfonamide core (N-{4-...}), it provides class-level evidence that the 3-bromo substitution pattern in sulfonamides is a key driver for high-affinity target engagement. This is in contrast to unsubstituted N-Benzylbenzenesulfonamide, which is primarily known as a weak myosin ATPase inhibitor (IC50 ~5 µM) [2].

Medicinal Chemistry Structural Biology Drug Design

Physical State and Stability Profile Under Recommended Storage

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a solid at room temperature and is recommended for storage at room temperature . Safety data sheets indicate that hazardous decomposition products (carbon monoxide, nitrogen oxides, hydrogen fluoride, hydrogen bromide) are only a concern under extreme conditions such as heat, flames, and sparks, or upon contact with strong oxidizing agents [1]. This stability profile is comparable to related compounds like 3-bromo-5-(trifluoromethyl)benzenesulfonamide and supports the use of standard laboratory handling and storage procedures without the need for specialized cold-chain logistics.

Analytical Chemistry Procurement Stability

High-Value Research Applications for N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-22-6)


Building Diverse Compound Libraries via Palladium-Catalyzed Cross-Coupling

The bromine atom on N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. This allows researchers to rapidly generate a library of analogs by substituting the bromine with various aryl, heteroaryl, or amine groups, enabling a systematic exploration of structure-activity relationships around the benzenesulfonamide core. This synthetic utility is a key differentiator from non-halogenated analogs, which cannot be easily diversified at this position [2].

Design of Lipophilic Probes for Target Engagement and ADME Studies

With a high predicted LogP of 5.4181 [1], this compound is a strong candidate for the design of probes intended to engage intracellular targets or penetrate lipid bilayers. Its high lipophilicity, compared to N-Benzylbenzenesulfonamide (LogP ≈ 2.79) [2], makes it particularly suitable for cell-based assays where passive diffusion across the cell membrane is a prerequisite for activity. This property is valuable in early-stage drug discovery for assessing target engagement in a cellular context.

Lead Optimization for Protein-Protein Interaction (PPI) Inhibitors

Research has shown that 3,5-bis(trifluoromethyl)benzene sulfonamides, a structural class closely related to the target compound, can act as inhibitors of the S100A2-p53 protein-protein interaction, a target in pancreatic cancer [1]. N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide represents a key intermediate or a more tunable scaffold for developing next-generation PPI inhibitors. The bromo and trifluoromethyl groups can be used to modulate the compound's electronic properties and explore halogen bonding interactions with the protein target, as seen in other sulfonamide-based inhibitors [2].

Synthesis of Specialty Agrochemical Intermediates

Sulfonamide scaffolds are prevalent in agrochemicals, and the unique combination of electron-withdrawing groups and a modifiable halogen handle makes N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide a valuable precursor for the synthesis of novel herbicides or fungicides [1]. The trifluoromethyl group is known to enhance metabolic stability and environmental persistence, while the bromine atom allows for further functionalization to fine-tune the biological activity and physicochemical properties of the final product [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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